molecular formula C15H18N4O4S B6058847 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione

6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione

Numéro de catalogue B6058847
Poids moléculaire: 350.4 g/mol
Clé InChI: MBCXFSWKYQOLQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the body. The inhibition of PDE5 by this compound leads to an increase in cGMP levels, which in turn causes vasodilation and smooth muscle relaxation. This property of the compound has made it a promising candidate for the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.

Mécanisme D'action

The mechanism of action of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione involves the inhibition of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione, which is responsible for the degradation of cGMP. By inhibiting 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione, the compound increases cGMP levels, which leads to vasodilation and smooth muscle relaxation. This property of the compound has made it a promising candidate for the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione are primarily related to its ability to inhibit 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione and increase cGMP levels. This leads to vasodilation and smooth muscle relaxation, which can have various effects on the body. For example, in the treatment of erectile dysfunction, the compound can increase blood flow to the penis, leading to an erection. In the treatment of pulmonary hypertension, the compound can reduce pulmonary arterial pressure, leading to improved oxygenation of the blood.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione in lab experiments include its potent inhibitory activity against 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione and its ability to increase cGMP levels. This makes it a valuable tool for studying the role of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione and cGMP in various physiological processes. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for careful handling and storage.

Orientations Futures

There are several future directions for the study of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione. These include:
1. Further investigation of the anti-inflammatory and anti-tumor properties of the compound.
2. Development of new derivatives of the compound with improved pharmacokinetic properties.
3. Investigation of the potential use of the compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Examination of the potential use of the compound in combination with other drugs for the treatment of various diseases.
5. Investigation of the potential use of the compound in the treatment of rare diseases, such as Duchenne muscular dystrophy.
In conclusion, 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione is a potent inhibitor of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione that has gained significant attention in scientific research. The compound has shown promise in the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, and cardiovascular diseases. Further research is needed to fully understand the potential applications of the compound and to develop new derivatives with improved pharmacokinetic properties.

Méthodes De Synthèse

The synthesis of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione involves the reaction of 4-phenylpiperazine-1-carboxylic acid with chlorosulfonyl isocyanate in the presence of triethylamine. The resulting product is then reacted with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base to yield the final compound.

Applications De Recherche Scientifique

The potential applications of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione in scientific research are vast. The compound has been extensively studied for its ability to inhibit 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione and increase cGMP levels, which has led to its use in the treatment of various diseases. In addition, the compound has also been studied for its potential anti-inflammatory and anti-tumor properties.

Propriétés

IUPAC Name

6-methyl-5-(4-phenylpiperazin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-11-13(14(20)17-15(21)16-11)24(22,23)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H2,16,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCXFSWKYQOLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]pyrimidine-2,4-diol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.